DL-3-Methylvaline, hcl

Description

Contextualizing DL-3-Methylvaline Hydrochloride within the Scope of Non-Canonical Amino Acids

DL-3-Methylvaline hydrochloride belongs to a vast and functionally diverse class of molecules known as non-canonical amino acids (ncAAs), or unnatural amino acids. Unlike the 20-22 proteinogenic amino acids that are directly encoded by the universal genetic code to constitute natural proteins, ncAAs are not. nih.gov The field of chemical biology has seen a significant expansion in the use of ncAAs, with over 200 different types having been incorporated into proteins to date, and up to 900 ncAAs known. frontiersin.orgmdpi.com This expansion beyond nature's standard toolkit allows researchers to probe and manipulate biological systems in ways previously unattainable. acs.org

The introduction of ncAAs into peptides and proteins is a powerful strategy for creating novel biopolymers, understanding protein structure and function, and generating new classes of medically relevant molecules. frontiersin.org These unique building blocks can be incorporated into protein structures through several methods, including chemical synthesis, protein semi-synthesis, and in vivo techniques like genetic code expansion (GCE) and selective pressure incorporation (SPI). frontiersin.orgacs.org By introducing amino acids with novel side chains or backbone structures, scientists can bestow new properties upon proteins, such as enhanced stability, resistance to enzymatic degradation, and unique functionalities for bio-imaging or creating novel catalytic sites. mdpi.com

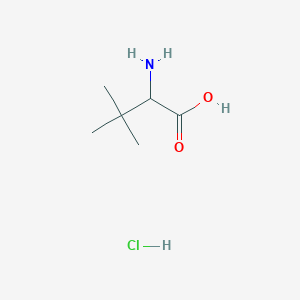

DL-3-Methylvaline hydrochloride, also known as DL-tert-Leucine hydrochloride, is a specific example of a non-canonical amino acid. chemsrc.com It is a derivative of the canonical amino acid valine, but with a key structural modification: the presence of a tertiary butyl group due to methylation at the gamma-carbon. Its structure as an alpha-amino acid with this bulky, hydrophobic side chain makes it a subject of interest for creating peptides with specific conformational constraints.

Foundational Significance and Contemporary Research Directions of DL-3-Methylvaline Hydrochloride

The foundational significance of DL-3-Methylvaline hydrochloride and related ncAAs stems from their unique chemical structures, which can impart desirable properties to peptides and other molecules. As an α-methyl amino acid, it possesses a structural feature known to make it less susceptible to racemization and hydrolytic degradation compared to standard α-H amino acids. nih.gov This enhanced stability is a critical attribute in the development of therapeutic peptides and other biomolecules that need to persist in biological environments.

A notable area of foundational research involving compounds like DL-3-Methylvaline hydrochloride is in the study of prebiotic chemistry and the origins of life. Scientists have investigated the stability of various non-proteinogenic amino acids, including S(−)-α-methylvaline, under high-energy radiation to simulate conditions that organic molecules might experience in asteroids and meteorites over billions of years. nih.goviac.es Such studies provide insights into the types of amino acids that could have survived in extraterrestrial environments and potentially contributed to the origins of life on Earth. nih.gov

Contemporary research directions continue to leverage the unique properties of ncAAs like DL-3-Methylvaline hydrochloride, primarily in the field of peptide synthesis. thermofisher.combachem.com The process of chemical peptide synthesis involves the stepwise addition of amino acids to a growing chain. thermofisher.com To prevent unwanted side reactions, temporary protecting groups are used on the reactive termini of the amino acids. thermofisher.combachem.com The incorporation of ncAAs into a peptide sequence is a key strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved characteristics like enhanced activity or stability. nih.gov The specific structure of DL-3-Methylvaline hydrochloride can be used to introduce unique steric and hydrophobic properties into a peptide, influencing its folding, stability, and interaction with biological targets. cymitquimica.com This makes it a valuable building block in the design of novel therapeutics and research probes.

Chemical and Physical Properties of DL-3-Methylvaline Hydrochloride

| Property | Value |

| CAS Number | 93667-66-4 chemsrc.comsigmaaldrich.com |

| Linear Formula | C6H14ClNO2 sigmaaldrich.com |

| IUPAC Name | 2-amino-3,3-dimethylbutanoic acid hydrochloride sigmaaldrich.com |

| InChI Key | OLMBOHVAVKHHTK-UHFFFAOYSA-N sigmaaldrich.com |

| Purity | 98% sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3,3-dimethylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMBOHVAVKHHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations and Chiral Studies of 3 Methylvaline Systems

Enantiomeric Enrichment and Stereoselective Reaction Mechanisms

The separation of the racemic DL-3-methylvaline into its pure enantiomers (enantiomeric enrichment) and the synthesis of a single, desired enantiomer (stereoselective synthesis) are crucial for studying its unique properties.

Chiral liquid chromatography is a powerful technique for separating enantiomers. researchgate.net For instance, the enantiomers of related N-methylated amino acids have been successfully separated using polysaccharide-based or macrocyclic antibiotic-based chiral stationary phases (CSPs). researchgate.netsciforum.net The teicoplanin-based CSP, Chirobiotic T, has proven effective for the enantioseparation of various amino acids under reversed-phase conditions, where the selector's structure facilitates chiral recognition. researchgate.netsciforum.net The separation of DL-N-methyl-valine, a closely related compound, has been demonstrated using such methods. researchgate.netsciforum.net

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| Chirobiotic T | Methanol:Water (80:20 v/v) | 0.5 mL/min | UV at 210 nm |

Stereoselective synthesis provides a direct route to enantiomerically pure 3-methylvaline. One advanced method involves the palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp³)–H bonds. nih.gov This approach allows for the creation of various β-alkylated α-amino acids with high stereoselectivity. nih.gov Other strategies include the use of chiral auxiliaries, such as p-menthane-3-carboxaldehyde, to guide the stereochemical outcome of the reaction and produce enantiopure α-methyl amino acids. acs.org Such methods are vital for producing the specific enantiomers needed to probe biological systems and for use as chiral building blocks in pharmaceutical synthesis.

Influence of Chirality on Biomolecular Interactions and Recognition

The three-dimensional structure of a molecule is paramount in its interaction with biological systems, which are themselves chiral. researchgate.netnih.gov The distinct spatial arrangement of atoms in the (R)- and (S)-enantiomers of 3-methylvaline dictates how they bind to receptors, fit into enzyme active sites, and are incorporated into larger molecules. sciforum.netcymitquimica.com

This principle of chiral recognition is fundamental in medicinal chemistry and molecular biology. researchgate.netnih.gov The biological activity of many chiral drugs resides in only one of its enantiomers, while the other may be inactive or even cause adverse effects. N-methylated amino acids, including derivatives of valine, are of particular interest as they can alter the properties of peptides and proteins, enhancing stability, solubility, and bioactivity. cymitquimica.comlookchem.com The specific stereochemistry of an N-methylated amino acid can influence the folding and stability of a peptide chain, demonstrating the profound impact of chirality at the molecular level. cymitquimica.com

Astrochemical and Prebiotic Implications of 3-Methylvaline Stereochemistry

The study of amino acids in meteorites provides clues about the chemical inventory of the early solar system and the potential origins of life. Carbonaceous chondrite meteorites, such as the Murchison meteorite, contain a diverse array of amino acids, many of which are rare on Earth. nasa.goviac.es

Significantly, several α-dialkyl amino acids found in these meteorites, including α-methylvaline, show a slight to significant excess of the L-enantiomer. nasa.govpnas.org For example, L-isovaline excesses as high as 18.5% have been measured in the Murchison meteorite. nasa.gov These extraterrestrial enantiomeric excesses are considered indigenous to the meteorite and not a result of terrestrial contamination. nasa.gov The presence of L-enantiomer excesses in α-methyl amino acids like α-methylvaline in meteorites is particularly noteworthy. pnas.org

| Amino Acid | Meteorite | L-enantiomeric excess (lee) |

|---|---|---|

| Isovaline | Murchison | up to 18.5% |

| α-methylvaline | Murchison, Murray | Slight to significant excesses observed |

| α-methylnorvaline | Murchison, Murray | Slight to significant excesses observed |

The stability of these unusual amino acids is also a key consideration. Studies have subjected non-proteinogenic amino acids, including S(-)-alpha-methylvaline, to high doses of radiation to simulate the conditions within asteroids over millions of years. iac.es While most non-proteinaceous amino acids did not show higher radiation resistance compared to common proteinaceous ones, these studies are crucial for understanding which molecules could have survived in early solar system environments. iac.es

The extraterrestrial excess of one enantiomer has led to hypotheses that these meteoritic amino acids could have influenced the emergence of homochirality (the dominance of L-amino acids and D-sugars) in terrestrial life. Some prebiotic chemistry experiments have explored whether α-methylvaline could transfer its chirality to other molecules. creation.com While early experiments suggested a preference for producing the "wrong" D-amino acids, later work using a copper catalyst showed that L-α-methylvaline could preferentially produce L-phenylalanine under simulated prebiotic conditions. creation.com However, these results are critically debated, as the required conditions may be geochemically implausible. creation.com

Mechanistic and Pathway Elucidation Studies Involving 3 Methylvaline

Integration into Engineered Protein and Peptide Structures

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful strategy in chemical biology and drug discovery. These novel building blocks can introduce unique chemical functionalities, enhance proteolytic stability, and impose specific conformational constraints. DL-3-Methylvaline, as a non-proteinogenic, α-methylated amino acid, has been explored in this context, primarily in the rational design of peptidomimetics.

Genetic code expansion is a sophisticated technique that enables the site-specific incorporation of ncAAs into proteins during ribosomal translation. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired ncAA and recognizes a reassigned codon, typically a nonsense or "stop" codon like UAG (amber). This methodology allows for the precise placement of an ncAA within a protein sequence, opening avenues to install bio-orthogonal handles, fluorescent probes, or post-translational modifications.

While this technology has been successfully applied to a wide array of ncAAs to probe protein structure and function, the specific incorporation of DL-3-Methylvaline using genetic code expansion is not widely documented in prominent scientific literature. The technique's utility is well-established, but its application appears focused on ncAAs that introduce more unique functionalities beyond simple steric bulk, such as photoreactive groups or novel chemical reactivity.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. The inclusion of α-methylated amino acids, like 3-methylvaline, is a key strategy in this field. The α-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, significantly increasing the peptide's half-life in vivo. google.comenamine.netnih.gov Furthermore, this modification restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, thereby increasing its potency and selectivity for its target receptor. enamine.netbris.ac.uk

DL-3-Methylvaline (often referred to as tert-Leucine or Tle in literature) has been successfully incorporated into various therapeutic peptide candidates to improve their drug-like properties. These rationally designed peptidomimetics have shown promise in diverse applications, from metabolic diseases to oncology.

Specific examples of 3-methylvaline's use in peptidomimetics include:

Cachexia Treatment: In the development of a therapeutic peptide (TCMCB07) for cachexia, 3-methylvaline was included in the C-terminal dipeptide sequence. This modification was part of a strategy to slow hepatic clearance and protect against degradation by exopeptidases, contributing to a longer biological half-life. acs.orgnih.gov

Radiopharmaceuticals: To improve the stability of neurotensin-based radioligands for tumor imaging and therapy, isoleucine was substituted with 3-methylvaline (Tle). This substitution significantly increased the peptide's stability in serum, a critical factor for effective tumor targeting. ulster.ac.uk

Metabolic Disease: Novel GLP-1 (Glucagon-like peptide-1) compounds designed for the treatment of diabetes and obesity have been synthesized incorporating 3-methylvaline as a non-coded amino acid to enhance the peptide's profile. google.com

Inhibitors of Protein-Protein Interactions: Stapled peptides designed to inhibit the NCOA1/STAT6 protein-protein interaction, a potential cancer therapeutic strategy, have been designed with 3-methylvaline as a possible residue to optimize the peptide's structure and function. google.com

| Therapeutic Area | Peptide Class / Target | Role of 3-Methylvaline (Tle) | Observed/Intended Benefit | Reference |

|---|---|---|---|---|

| Cachexia | Melanocortin (MC) Receptor Modulator | Incorporated at C-terminus | Increased resistance to exopeptidases; longer half-life. | acs.orgnih.gov |

| Oncology (Imaging/Therapy) | Neurotensin (NT) Analogue | Substitution for Isoleucine | Significantly increased serum stability. | ulster.ac.uk |

| Metabolic Disease | GLP-1 Analogue | Incorporated as a non-coded amino acid | Contributes to improved therapeutic profile. | google.com |

| Oncology | NCOA1/STAT6 Interaction Inhibitor | Component of a staple peptide sequence | Structural optimization for improved binding and stability. | google.com |

Enzymatic Interactions and Modulatory Roles

The primary enzymes that interact with natural branched-chain amino acids (BCAAs) are the branched-chain aminotransferases (BCATs). These enzymes catalyze the first step in BCAA catabolism: the reversible transfer of an amino group from the BCAA to α-ketoglutarate, yielding glutamate and the corresponding branched-chain α-keto acid (BCKA).

As a close structural analog of valine, 3-methylvaline is expected to be recognized by and bind to the active site of BCAT. It can serve as a substrate for the transamination reaction, resulting in the formation of its corresponding α-keto acid, 3-methyl-2-ketobutanoate. However, the subsequent and irreversible step in BCAA catabolism is the oxidative decarboxylation of the BCKA, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This reaction requires the presence of a hydrogen atom on the α-carbon of the keto acid. Due to the presence of the α-methyl group, 3-methyl-2-ketobutanoate lacks this hydrogen. Consequently, it cannot be a substrate for BCKDH, effectively acting as a metabolic dead-end and potentially inhibiting the degradation of natural BCKAs.

Allosteric regulation is a critical biological control mechanism where a molecule (an allosteric modulator) binds to an enzyme at a site other than the active site (the allosteric site), causing a conformational change that either enhances (activation) or reduces (inhibition) the enzyme's activity.

In the biosynthetic pathways of amino acids, feedback inhibition by the final product is a common form of allosteric regulation. For instance, biosynthetic threonine deaminase, a key enzyme in the pathway leading to isoleucine, is allosterically inhibited by isoleucine (the end product) and allosterically activated by valine (a product of a parallel pathway).

Given the structural similarity of 3-methylvaline to both isoleucine and valine, it is scientifically plausible that it could function as an allosteric modulator of enzymes like threonine deaminase or other enzymes involved in BCAA metabolism and biosynthesis. Depending on the specific conformational changes it induces upon binding to an allosteric site, 3-methylvaline could act as either an allosteric inhibitor or an activator, thereby influencing metabolic flux through these critical pathways. However, specific studies detailing such a role for 3-methylvaline are not extensively documented.

Fundamental Metabolic Pathway Investigations

The metabolic pathways for the three proteinogenic BCAAs—leucine (B10760876), isoleucine, and valine—are well-established. These pathways are crucial for protein synthesis and energy production. The catabolism of valine proceeds through two main enzymatic steps before entering central metabolism:

Transamination: Valine is converted by branched-chain aminotransferase (BCAT) to its α-keto acid, α-ketoisovalerate (also known as 3-methyl-2-oxobutanoate).

Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex irreversibly converts α-ketoisovalerate to isobutyryl-CoA.

This is followed by a series of reactions that ultimately convert isobutyryl-CoA into succinyl-CoA, an intermediate of the citric acid cycle.

When DL-3-Methylvaline is introduced into a biological system, its metabolic fate is dictated by its α-methyl group. It can undergo the initial transamination step catalyzed by BCAT, similar to natural valine. However, the resulting α-keto acid, 3-methyl-2-ketobutanoate, is resistant to the subsequent oxidative decarboxylation by the BCKDH complex. The α-methyl group physically blocks the enzyme from catalyzing the decarboxylation reaction. This leads to a truncation of the metabolic pathway, resulting in the accumulation of 3-methyl-2-ketobutanoate, which may then be excreted. This metabolic block is a characteristic feature of α-alkylated amino acids.

| Step | Metabolic Pathway of Valine | Enzyme | Metabolic Pathway of 3-Methylvaline | Enzyme |

|---|---|---|---|---|

| 1. Transamination | Valine → α-Ketoisovalerate | BCAT | 3-Methylvaline → 3-Methyl-2-ketobutanoate | BCAT |

| 2. Oxidative Decarboxylation | α-Ketoisovalerate → Isobutyryl-CoA | BCKDH | REACTION BLOCKED | BCKDH |

| 3. Further Catabolism | Isobutyryl-CoA → Succinyl-CoA | Multiple Enzymes | N/A | N/A |

Branched-Chain Amino Acid Catabolism and Anabolism in Model Organisms

The catabolism of branched-chain amino acids (BCAAs), including valine, leucine, and isoleucine, is a fundamental metabolic process observed across various model organisms, from bacteria to mammals. In mammals, the initial steps of BCAA degradation are shared and involve two key enzymatic reactions: transamination and oxidative decarboxylation. researchgate.net The first step, a reversible transamination, is catalyzed by branched-chain aminotransferases (BCATs), which are present in both cytosolic and mitochondrial forms. researchgate.nettaylorandfrancis.com This reaction transfers the amino group from the BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate. taylorandfrancis.com Specifically, valine is converted to α-ketoisovalerate. nih.gov

The second, irreversible step is the oxidative decarboxylation of the BCKA, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. researchgate.net This enzymatic complex is crucial for BCAA catabolism and its activity is tightly regulated. drugbank.com The product of valine decarboxylation is isobutyryl-CoA, which is further metabolized to propionyl-CoA and ultimately enters the Krebs cycle as succinyl-CoA, highlighting valine as a glucogenic amino acid. nih.govwikipedia.org

In bacterial models, such as those from the genera Clostridia and Peptostreptococci, BCAAs are significant substrates for fermentation in the gut. nih.gov The degradation of valine in bacteria also proceeds through transamination and oxidative decarboxylation, leading to the production of propionyl-CoA. google.com This microbial metabolism of BCAAs can influence the host's metabolic state. wikipedia.org

While the anabolic pathways of standard amino acids are well-characterized, the synthesis of methylated amino acids like 3-methylvaline is less common in central metabolism. The anabolism of BCAAs is primarily found in microorganisms and plants, as they are essential amino acids for animals. acs.org In these organisms, the biosynthetic pathways for valine, leucine, and isoleucine share several enzymes. acs.org The synthesis of valine begins with pyruvate (B1213749). acs.org The incorporation of a methyl group at the 3-position of valine is not a standard anabolic pathway and would likely involve specific methyltransferase enzymes, which are not part of the canonical BCAA synthesis routes.

Table 1: Key Enzymes in Branched-Chain Amino Acid Catabolism

| Enzyme | Abbreviation | Function | Cellular Location |

|---|---|---|---|

| Branched-chain aminotransferase | BCAT | Catalyzes the reversible transamination of BCAAs to their corresponding α-keto acids. nih.gov | Cytosol and Mitochondria |

| Branched-chain α-keto acid dehydrogenase complex | BCKDH | Catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids. drugbank.com | Mitochondria |

Role in Cellular Bioenergetics and Oxidative Homeostasis in Cellular Models

Recent studies have highlighted the significant role of valine and its metabolites in modulating cellular bioenergetics and maintaining oxidative homeostasis. In vitro studies using C2C12 skeletal muscle cells have demonstrated that valine treatment can enhance mitochondrial function. mdpi.com Specifically, valine has been shown to increase the expression of genes involved in mitochondrial biogenesis and dynamics, such as PGC-1α, PGC-1β, MFN1, MFN2, and Fis1. wikipedia.org This leads to an upregulation of mitochondrial respiration at complexes I, II, and IV of the electron transport chain. nih.gov

Furthermore, valine supplementation has been observed to increase ATP and NAD+/NADH production rates, indicating an enhancement of cellular energy metabolism. wikipedia.org Valine treatment also appears to protect against oxidative stress by reducing the production of mitochondrial reactive oxygen species (ROS). nih.gov This protective effect is crucial for preventing cellular damage induced by oxidative stress. nih.gov

The metabolism of certain amino acids, such as methionine, is closely linked to the production of antioxidants like glutathione (GSH), which plays a critical role in redox homeostasis. youtube.com While direct evidence for 3-methylvaline's role is still emerging, the known effects of valine on mitochondrial function and oxidative stress suggest that its methylated derivatives could have similar or even enhanced properties. Methylation can sometimes alter the biological activity of compounds, and it is plausible that 3-methylvaline could influence cellular bioenergetics and the cellular response to oxidative stress. Oxidative stress has been shown to impair mitochondrial function, and compounds that can mitigate this effect are of significant interest. nih.gov

Table 2: Effects of Valine on Cellular Bioenergetics and Oxidative Stress

| Parameter | Effect of Valine Treatment | Reference |

|---|---|---|

| Mitochondrial Biogenesis Gene Expression (PGC-1α, PGC-1β) | Increased | wikipedia.org |

| Mitochondrial Respiration | Upregulated | mdpi.com |

| ATP Production | Increased | wikipedia.org |

| Mitochondrial Reactive Oxygen Species (ROS) | Reduced | nih.gov |

Influence on Microbiota-Metabolite Axis in Research Models

The gut microbiota plays a crucial role in host metabolism, including the metabolism of branched-chain amino acids. nih.gov The composition and functional capacity of the gut microbiome can significantly impact the circulating levels of BCAAs and their metabolites. nih.gov In turn, metabolites derived from BCAA metabolism can influence the gut microbiota composition and function, establishing a complex interplay within the microbiota-metabolite axis.

Studies in aging mice have shown that the metabolism of BCAAs by gut microbiota can lead to health benefits, including reduced oxidative stress and inflammation. enamine.net Specifically, the administration of BCAA metabolites such as isovalerate, 2-methylbutyrate, and isobutyrate, which are products of leucine, isoleucine, and valine catabolism respectively, has been shown to delay aging-related physiological decline. enamine.net These metabolites can alter the gut microbiota composition, leading to an increase in the abundance of beneficial bacteria like Bifidobacterium pseudolongum. enamine.net

Furthermore, BCAA supplementation has been demonstrated to ameliorate metabolic-associated fatty liver disease (MAFLD) in mice fed a high-fat diet, a process mediated through the gut microbiota. BCAA treatment was found to improve gut bacterial diversity and alter the composition of the microbiota, particularly affecting genera associated with MAFLD and BCAA metabolism. While direct studies on 3-methylvaline are limited, it is plausible that as a derivative of valine, it could also influence the gut microbiota. The methylation of compounds can affect their bioavailability and interaction with microbial enzymes, potentially leading to distinct effects on the microbiota-metabolite axis compared to its non-methylated counterpart.

Investigating Valine Catabolites as Metabolic Markers

There is growing interest in the use of valine catabolites as biomarkers for various metabolic diseases. One of the most studied valine metabolites is 3-hydroxyisobutyrate (3-HIB). Elevated circulating levels of 3-HIB have been strongly associated with insulin resistance and an increased risk of developing type 2 diabetes. In a large cohort study, circulating 3-HIB was found to be elevated in individuals with hyperglycemia and established type 2 diabetes. This suggests that 3-HIB could serve as a valuable biomarker for identifying individuals at risk for these conditions. The production of 3-HIB is a key step in the valine catabolic pathway, and its accumulation may reflect alterations in BCAA metabolism.

In addition to its association with diabetes, low serum levels of valine itself have been identified as a potential prognostic marker in patients with acute heart failure. A study found that lower valine levels were significantly associated with increased 1-year mortality in this patient population, suggesting that valine metabolism is perturbed in severe heart conditions.

Disorders of branched-chain amino acid metabolism, such as Maple Syrup Urine Disease (MSUD), are diagnosed by the accumulation of BCAAs and their corresponding α-keto acids in plasma. In these genetic disorders, the catabolic pathway is blocked, leading to a buildup of upstream metabolites. While not a direct catabolite, the levels of valine and its initial transamination product, α-ketoisovaleric acid, are key diagnostic markers. These findings underscore the potential of monitoring valine and its catabolites to gain insights into various pathological states.

Table 3: Valine and its Catabolites as Metabolic Markers

| Metabolite | Associated Condition | Observation | Reference |

|---|---|---|---|

| 3-Hydroxyisobutyrate (3-HIB) | Insulin Resistance, Type 2 Diabetes | Elevated circulating levels | |

| Valine | Acute Heart Failure | Low serum levels associated with increased mortality | |

| Valine, α-ketoisovaleric acid | Maple Syrup Urine Disease (MSUD) | Elevated plasma levels |

Transamination Mechanisms Involving Alpha-Methylvaline in Model Reactions

The transamination of amino acids is a fundamental biochemical reaction catalyzed by aminotransferases (also known as transaminases), which requires pyridoxal-5'-phosphate (PLP) as a coenzyme. The general mechanism involves the transfer of an amino group from an amino acid to an α-keto acid.

The reaction proceeds in two stages. In the first stage, the amino acid substrate forms a Schiff base (an external aldimine) with PLP, which is itself linked to the enzyme via a Schiff base with a lysine residue (internal aldimine). youtube.com A series of electron rearrangements facilitates the removal of the α-proton from the amino acid, followed by reprotonation at a different position to form a ketimine intermediate. Hydrolysis of this ketimine releases the α-keto acid product and leaves the amino group on the coenzyme, now in the form of pyridoxamine-5'-phosphate (PMP).

In the second stage, an incoming α-keto acid (commonly α-ketoglutarate) reacts with PMP, reversing the process to form a new amino acid (glutamate) and regenerate the PLP-enzyme complex.

For an α-methylated amino acid such as alpha-methylvaline, the presence of the methyl group on the α-carbon introduces steric hindrance. This steric bulk could potentially affect the rate of the transamination reaction by influencing the binding of the substrate to the active site of the aminotransferase or by altering the stability of the reaction intermediates. While the fundamental mechanism of transamination involving PLP would likely remain the same, the kinetics of the reaction could be significantly altered. Studies on the synthesis of α-methylated amino acids highlight their unique stereochemical properties, which can be exploited in drug design to increase peptide stability. The enzymatic handling of such modified amino acids is an area of active investigation.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Separation and Detection Methods (e.g., HPLC, GLC, TLC)

Chromatographic techniques are fundamental for the separation and purification of DL-3-Methylvaline, hcl from reaction mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of amino acids and their derivatives. For compounds like this compound, reversed-phase HPLC (RP-HPLC) is often employed. The separation of positional isomers, such as 3-methylvaline from other valine isomers, can be achieved on specialized columns. For instance, the separation of various amino acid isomers has been demonstrated on C18 columns. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve the desired resolution. UV detection is commonly used, often requiring derivatization of the amino acid to introduce a chromophore, although direct detection at low wavelengths is also possible. The separation of stereoisomers of similar β-methyl-substituted amino acids has been accomplished using chiral stationary phases.

Gas-Liquid Chromatography (GLC): Gas chromatography is another powerful tool for the analysis of volatile derivatives of amino acids. For a non-volatile compound like this compound, derivatization is necessary to increase its volatility. Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The choice of the stationary phase in the GC column is critical for achieving separation. A polar stationary phase is generally preferred for the analysis of amino acid derivatives. Flame ionization detection (FID) is a common detection method for these compounds. A validated GC method for a similar compound, L-valine methyl ester hydrochloride, utilized a DB-624 capillary column with FID, demonstrating the suitability of this technique for related compounds.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used for monitoring reaction progress and for preliminary purity assessments. A silica gel plate typically serves as the stationary phase, and a mixture of organic solvents is used as the mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Visualization of the spots can be achieved using a variety of methods, including UV light (if the compound is UV active) or by staining with reagents such as ninhydrin, which reacts with the primary amine group of the amino acid to produce a colored spot.

Table 1: Illustrative Chromatographic Conditions for Amino Acid Analysis

| Technique | Column/Stationary Phase | Mobile Phase/Eluent | Detection | Application |

| HPLC | C18 Reversed-Phase | Acetonitrile/Water Gradient | UV | Purity determination and quantification |

| GLC | DB-624 Capillary | Helium | FID | Analysis of volatile derivatives |

| TLC | Silica Gel | Chloroform/Methanol | Ninhydrin Staining | Reaction monitoring |

Mass Spectrometry-Based Approaches for Metabolic Profiling and Adduct Analysis

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and for elucidating the structure of molecules. In the context of this compound, MS is crucial for metabolic studies and for identifying adducts.

Metabolic Profiling: In metabolic profiling studies, MS, often coupled with a chromatographic separation technique like LC or GC, is used to identify and quantify metabolites in biological samples. If DL-3-Methylvaline were introduced into a biological system, its metabolic fate could be traced using MS. This would involve identifying potential metabolic products formed through enzymatic reactions such as transamination or oxidation. For instance, studies on the metabolism of valine have identified various downstream metabolites. The metabolism of 3-methyl-2-oxobutanoate, a related compound, has also been investigated in perfused rat kidneys nih.govnih.gov.

Adduct Analysis: Mass spectrometry is also a key tool for identifying adducts, which are formed when a reactive molecule binds to a larger molecule, such as a protein or DNA. DL-3-Methylvaline, or its metabolites, could potentially form adducts with biomolecules. High-resolution mass spectrometry can be used to determine the elemental composition of these adducts, aiding in their identification.

Table 3: Mass Spectrometry Applications for this compound

| Application | MS Technique | Information Provided |

| Metabolic Profiling | LC-MS/MS, GC-MS | Identification and quantification of metabolites |

| Adduct Analysis | High-Resolution MS | Determination of adduct mass and elemental composition |

Emerging Research Frontiers and Prospective Directions for Dl 3 Methylvaline Hydrochloride

Development of Novel Research Probes and Labeled Compounds

The distinctive structure of DL-3-Methylvaline hydrochloride makes it an attractive scaffold for the creation of specialized research probes. By incorporating isotopic labels (e.g., ¹³C, ¹⁵N) or fluorescent tags, scientists can synthesize derivatives of DL-3-Methylvaline hydrochloride that serve as powerful tools for tracking and elucidating complex biochemical processes.

Labeled versions of this compound are being explored for their potential in metabolic flux analysis, allowing researchers to trace the metabolic fate of the valine backbone in various cellular systems. Furthermore, the development of N-methylated derivatives, such as N-Methyl-DL-valine hydrochloride, offers opportunities to create probes for studying protein and peptide modifications. lookchem.com These modified compounds can influence the stability, solubility, and bioactivity of peptides, making them valuable in drug development and the synthesis of complex organic molecules. lookchem.com

For instance, N-Methyl-DL-valine hydrochloride is involved in the hydrophobic functionalization of monomethyl auristatin F (MMAF), an anti-tubulin agent, which enhances its cell permeability. biocompare.commedchemexpress.com This highlights the potential of using derivatives of DL-3-Methylvaline hydrochloride to create more effective drug delivery systems.

Table 1: Examples of Labeled DL-3-Methylvaline Hydrochloride Derivatives and Their Research Applications

| Labeled Compound/Derivative | Research Application | Potential Insights |

| ¹³C-DL-3-Methylvaline HCl | Metabolic Flux Analysis | Understanding the contribution of branched-chain amino acids to cellular energy metabolism and biosynthetic pathways. |

| ¹⁵N-DL-3-Methylvaline HCl | Protein Synthesis and Turnover Studies | Quantifying the incorporation of non-standard amino acids into proteins and their impact on protein stability and function. |

| Fluorescently-Tagged DL-3-Methylvaline HCl | Cellular Imaging | Visualizing the uptake and subcellular localization of the amino acid in real-time. |

| N-Methyl-DL-valine HCl | Peptide and Drug Analogue Synthesis | Investigating the effects of N-methylation on peptide conformation, receptor binding, and enzymatic stability. lookchem.com |

Exploration in Advanced Biomolecular Engineering and Synthetic Biology Systems

The field of synthetic biology, which involves the design and construction of new biological parts, devices, and systems, presents a fertile ground for the application of DL-3-Methylvaline hydrochloride. Its unique side chain can be exploited to engineer proteins with novel functions and enhanced stability.

Researchers are investigating the incorporation of DL-3-Methylvaline into recombinant proteins to create "designer" enzymes with altered substrate specificities or improved catalytic efficiencies. The steric bulk of the 3-methyl group can be strategically positioned within an active site to favor or disfavor the binding of particular substrates, a technique with significant implications for industrial biocatalysis and pharmaceutical production.

In the realm of biomaterials, the inclusion of DL-3-Methylvaline in synthetic peptides could lead to the development of novel hydrogels, nanofibers, and other materials with tunable mechanical and biochemical properties. The hydrophobic nature of the 3-methyl group can influence self-assembly processes, leading to the formation of well-defined nanostructures.

Elucidation of Undiscovered Biological Roles in Diverse Model Organisms

While not one of the canonical 20 proteinogenic amino acids, the existence of DL-3-Methylvaline and similar non-standard amino acids in nature, such as in meteorites, suggests they may have unappreciated biological roles. nih.goviac.es Investigating the effects of DL-3-Methylvaline hydrochloride in various model organisms is a key area of emerging research. nih.govnih.govmdpi.com

Studies in microorganisms like E. coli could reveal whether this compound can be metabolized or if it acts as a competitive inhibitor of enzymes involved in branched-chain amino acid biosynthesis. In more complex organisms such as the nematode C. elegans or the fruit fly D. melanogaster, exposure to DL-3-Methylvaline hydrochloride could uncover novel physiological or developmental effects, providing clues to its potential interactions with conserved signaling pathways.

Recent research has also explored the radiolysis resistance of non-proteinogenic amino acids, including S(-)-α-methylvaline, a stereoisomer of 3-methylvaline, with implications for the origins of life. nih.goviac.es These studies provide a foundation for understanding the stability and potential prebiotic significance of such molecules.

Table 2: Potential Research Questions in Model Organisms

| Model Organism | Research Question | Potential Significance |

| Escherichia coli | Can E. coli utilize DL-3-Methylvaline as a nutrient source? Does it inhibit growth? | Understanding the metabolic plasticity of bacteria and identifying potential antimicrobial targets. |

| Caenorhabditis elegans | What are the effects of dietary DL-3-Methylvaline on lifespan, development, and stress resistance? | Uncovering conserved biological pathways affected by non-standard amino acids. |

| Drosophila melanogaster | Does DL-3-Methylvaline influence neuronal function or behavior? | Exploring the potential neuromodulatory roles of unconventional amino acids. |

| Zebrafish (Danio rerio) | Are there any developmental abnormalities observed in zebrafish embryos exposed to DL-3-Methylvaline? | Assessing the potential toxicity and teratogenic effects of the compound. mdpi.com |

By systematically exploring these frontiers, the scientific community is poised to unlock the full potential of DL-3-Methylvaline hydrochloride, transforming it from a chemical curiosity into a valuable tool for both fundamental research and biotechnological innovation.

Q & A

Q. What are the recommended methods for synthesizing DL-3-Methylvaline, HCl, and how do reaction conditions influence stereochemical purity?

this compound (CAS 93667-66-4) is typically synthesized via reductive amination of α-keto acids or through enzymatic pathways. Key steps include:

- Precursor selection : Use α-keto-3-methylvaleric acid and ammonium chloride under reducing conditions (e.g., sodium cyanoborohydride) to form the racemic mixture.

- HCl addition : Neutralize the free base with hydrochloric acid to stabilize the compound .

- Purification : Employ recrystallization in ethanol/water mixtures to isolate the HCl salt. Monitor stereochemical purity using chiral HPLC with a Crownpak CR-I column (eluent: HClO₄ buffer, pH 1.5) . Note: Reaction temperature (>60°C) and pH (<3.0) are critical to minimize racemization.

Q. How can researchers characterize this compound to confirm structural integrity and purity?

A multi-technique approach is essential:

- NMR spectroscopy : Compare H and C spectra to reference data for proton environments (e.g., δ 1.2–1.4 ppm for methyl groups) and carbon backbone .

- Mass spectrometry : Confirm molecular weight (167.63 g/mol) via ESI-MS in positive ion mode (expected [M+H]⁺: 168.64) .

- Elemental analysis : Validate C (42.76%), H (8.40%), N (8.34%), and Cl (21.12%) composition .

- TLC/HPLC : Use silica gel plates (n-butanol:acetic acid:water, 4:1:1) or C18 columns (mobile phase: 0.1% TFA in water) for purity assessment .

Q. What are the primary research applications of this compound in biochemical studies?

- Enzyme inhibition assays : Acts as a competitive inhibitor in branched-chain amino acid (BCAA) transaminase studies due to structural similarity to valine and isoleucine .

- Isotopic labeling : Use C- or N-labeled derivatives (e.g., DL-Valine-1-C) to trace metabolic pathways in plant or microbial systems .

- Cell culture media : Optimize bacterial growth media by substituting natural amino acids to study auxotrophic strains .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods during weighing to prevent inhalation of fine particles .

- Waste disposal : Collect residues in sealed containers labeled "halogenated organic waste" for incineration .

Advanced Research Questions

Q. How does this compound behave under extreme pH or thermal conditions, and how can stability be quantified?

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition points (>200°C) and differential scanning calorimetry (DSC) to detect phase transitions .

- pH stability : Incubate solutions at pH 2–12 (25°C, 24 hrs) and measure degradation via HPLC. Degradation products (e.g., 3-methylvaleric acid) indicate hydrolysis at pH >10 .

- Long-term storage : Store at −20°C in desiccated, amber vials to prevent hygroscopic degradation .

Q. What strategies resolve DL-3-Methylvaline enantiomers, and how does HCl affect chiral separation?

- Chiral chromatography : Use a Chirobiotic T column (mobile phase: methanol/0.1% acetic acid) with a 1.0 mL/min flow rate. The HCl salt increases polarity, improving resolution (α = 1.12) .

- Enzymatic resolution : Immobilize L-amino acid oxidase to selectively deaminate the L-enantiomer, leaving D-3-Methylvaline .

- Crystallization : Exploit differential solubility in ethanol/acetone mixtures (e.g., 70:30 v/v) at 4°C for enantiomer isolation .

Q. How can trace impurities (e.g., Ecamsule-related compounds) be detected and quantified in this compound batches?

- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with MRM transitions (m/z 168→72 for DL-3-Methylvaline; m/z 325→152 for Ecamsule Impurity D) .

- Limit of detection (LOD) : Achieve 0.01% impurity detection via post-column derivatization with ninhydrin at 570 nm .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.999), precision (%RSD <2.0), and recovery (98–102%) .

Q. What experimental designs are optimal for studying this compound in isotopic tracer studies?

- Stable isotope labeling : Synthesize H- or C-labeled variants via reductive amination with deuterated sodium cyanoborohydride or C-enriched α-keto acids .

- Metabolic flux analysis : Administer N-DL-3-Methylvaline to E. coli cultures and track incorporation into proteins via GC-MS .

- Kinetic isotope effects (KIE) : Compare reaction rates of C and C derivatives in enzyme assays to elucidate catalytic mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.